5-methyl-2-nitro-N-(propan-2-yl)aniline
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Overview
Description
5-methyl-2-nitro-N-(propan-2-yl)aniline is an organic compound belonging to the class of nitroanilines It is characterized by the presence of an isopropyl group, a methyl group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-nitro-N-(propan-2-yl)aniline typically involves nitration and reduction reactions. One common method is the nitration of 5-methyl-2-nitroaniline, followed by the introduction of the isopropyl group through alkylation. The nitration process involves treating the aniline derivative with a nitrating agent such as nitric acid in the presence of sulfuric acid. The alkylation step can be achieved using isopropyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and advanced purification techniques are often employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-nitro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of N-Isopropyl-5-methyl-2-aminobenzene.
Reduction: Formation of N-Isopropyl-5-methyl-2-aminobenzene.
Substitution: Formation of various substituted anilines depending on the reagents used.
Scientific Research Applications
5-methyl-2-nitro-N-(propan-2-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-methyl-2-nitro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of specific enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-Isopropyl-4-nitroaniline
- N-Methyl-2-nitroaniline
- 5-Methyl-2-nitroaniline
Uniqueness
5-methyl-2-nitro-N-(propan-2-yl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its solubility and interaction with biological membranes. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-methyl-2-nitro-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-9-6-8(3)4-5-10(9)12(13)14/h4-7,11H,1-3H3 |
InChI Key |
BDEBTWADHBUCSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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